![molecular formula C16H15ClFN3 B137810 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine CAS No. 1216629-00-3](/img/structure/B137810.png)
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Overview
Description
The compound “7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine” is a pharmaceutical intermediate . It is also known as Midazolam Impurity E . The molecular formula of this compound is C16 H15 Cl F N3 and it has a molecular weight of 303.76 .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in the literature . The synthesis involves the use of isocyanide reagents and results in satisfactory yield . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental techniques . The exact structure would depend on the specific isomer of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, it has been synthesized using isocyanide reagents . The reaction involves the formation of imidazobenzodiazepine intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . For example, the molecular weight of this compound is 303.76 . Other properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Scientific Research Applications
Anticonvulsant Research
Research on derivatives of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine has shown significant potential in anticonvulsant applications. Novel compounds synthesized from this chemical were found to exhibit excellent anticonvulsant activity, comparable to the standard drug diazepam (Narayana et al., 2006).
Radiopharmaceutical Synthesis
This compound has been used in the synthesis of radiolabeled drugs for metabolic studies. For instance, its derivative, Fludiazepam, was labeled with carbon-14 for such purposes (Nakatsuka et al., 1977). Additionally, [11C]fludiazepam, synthesized from this compound, serves as a tracer for in vivo studies on benzodiazepine receptors (Ishiwata et al., 1988).
Pharmacological Properties Exploration
The compound has been utilized to study various pharmacological properties. For instance, its derivative was used to investigate stereochemical stability and interaction with the central nervous system receptors, demonstrating significant differences in binding affinities (Salvadori et al., 1997).
Antimicrobial Activity Studies
Some derivatives of this compound have shown promising results in antimicrobial activity studies, particularly against Candida albicans, suggesting potential applications in antifungal treatments (Pant et al., 2021).
Anti-inflammatory Research
Research on 1,5-benzodiazepine derivatives of this compound has indicated significant anti-inflammatory activity, with certain derivatives exhibiting higher potency than others (Kumar & Ishwarbhat, 2016).
Synthesis of Novel Derivatives
Several studies have focused on synthesizing novel derivatives of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine to explore their potential pharmacological applications, such as antianxiety and hypnotic efficacy (Ogata et al., 1977).
Mechanism of Action
Target of Action
The primary target of this compound is the GABA (A) Receptor . This receptor is a major inhibitory neurotransmitter in the central nervous system (CNS). The compound acts as a positive allosteric modulator and ligand at the GABA (A) Receptor Benzodiazepine Binding Site .
Mode of Action
The compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The compound’s action on the GABA (A) Receptor leads to an increase in the inhibitory effects of GABA in the CNS. This results in a decrease in neuronal excitability and produces effects such as sedation, muscle relaxation, and anti-anxiety .
Pharmacokinetics
The bioavailability of the compound following oral administration is reported to be 90-100% . The compound is metabolized in the liver and excreted renally .
Result of Action
The compound’s action on the GABA (A) Receptor results in a variety of effects at the molecular and cellular level. These include anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant activity . These effects are primarily due to the increased inhibitory effects of GABA in the CNS.
Action Environment
Environmental factors such as diet, age, and concomitant medications can influence the action, efficacy, and stability of the compound. For example, certain foods or medications may interact with the compound and affect its absorption, distribution, metabolism, or excretion. Additionally, genetic polymorphisms can influence how individuals metabolize the compound, potentially affecting its efficacy and safety .
properties
IUPAC Name |
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOUBKWMBDIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974868 | |
Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine | |
CAS RN |
59467-64-0 | |
Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.